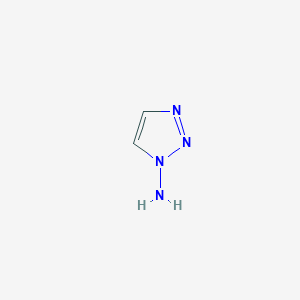

1H-1,2,3-triazol-1-amine

Vue d'ensemble

Description

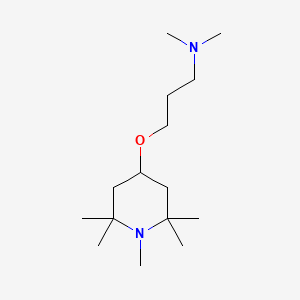

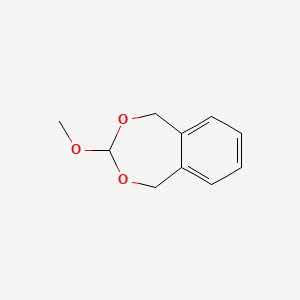

1H-1,2,3-triazol-1-amine is a type of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . It is highly soluble in water and is stable against metabolic degradation . It has the ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazol-1-amine involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazol-1-amine is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2 .Chemical Reactions Analysis

1H-1,2,3-triazol-1-amine can undergo various chemical reactions. For example, it can participate in the synthesis of new 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

1H-1,2,3-triazol-1-amine is a colorless liquid with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . It is highly soluble in water .Applications De Recherche Scientifique

Drug Discovery

1H-1,2,3-triazol-1-amine serves as a core structure in the development of various pharmaceuticals. Its resemblance to the amide bond allows it to mimic biological interactions effectively. Medicinal compounds like the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole feature a triazole core, highlighting its significance in drug design .

Organic Synthesis

In organic chemistry, the triazole ring is utilized for its high chemical stability and inertness to harsh conditions. It facilitates the creation of complex organic compounds through reactions like the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of click chemistry .

Polymer Chemistry

The triazole unit is incorporated into polymers to enhance their stability and functional properties. Its ability to engage in hydrogen bonding and its strong dipole moment make it an excellent choice for creating advanced materials with specific characteristics .

Supramolecular Chemistry

Due to its aromatic character and hydrogen bonding capability, 1H-1,2,3-triazol-1-amine is used in supramolecular assemblies. It can form stable complexes with various molecules, which is crucial for constructing molecular machines and devices .

Bioconjugation

In chemical biology, triazoles are used for bioconjugation—linking biomolecules to other structures. This application is vital for developing targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The triazole moiety is often part of fluorescent probes used in imaging techniques. Its chemical properties allow for the creation of probes that can bind selectively to certain biological targets, aiding in the visualization of cellular processes .

Materials Science

1H-1,2,3-triazol-1-amine contributes to the development of new materials with unique properties. Its robustness and versatility enable the synthesis of materials that can withstand extreme conditions while maintaining functionality .

Antimicrobial Agents

Recent studies have shown that triazole hybrids containing amine-ester functionality exhibit significant antimicrobial activity. This opens up possibilities for new classes of antibiotics and antifungal agents, addressing the growing concern of microbial resistance .

Safety and Hazards

Mécanisme D'action

Target of Action

1H-1,2,3-Triazol-1-amine is a nitrogen-containing heterocyclic compound that has been widely explored in the pharmaceutical industry . It has been found to interact with various targets, including the Endothelial Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, 1H-1,2,3-Triazol-1-amine has been found to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) activities , enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Mode of Action

The 1H-1,2,3-Triazol-1-amine interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . This interaction can lead to changes in the receptor’s activity, potentially influencing cell signaling pathways. As an inhibitor of AChE and BuChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter .

Biochemical Pathways

Its interaction with egfr could potentially influence pathways related to cell growth and division . Its inhibition of AChE and BuChE could affect cholinergic signaling in the brain .

Pharmacokinetics

1,2,3-triazoles are generally known for their chemical stability, being generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . This suggests that 1H-1,2,3-Triazol-1-amine could have good bioavailability and metabolic stability.

Result of Action

The molecular and cellular effects of 1H-1,2,3-Triazol-1-amine’s action depend on its specific targets. Its interaction with EGFR could potentially influence cell growth and division . Its inhibition of AChE and BuChE could lead to increased levels of acetylcholine in the brain, potentially affecting neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3-Triazol-1-amine. For instance, the pH of the environment could potentially affect the compound’s stability and interaction with its targets . .

Propriétés

IUPAC Name |

triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUGQWRVNRJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396939 | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-triazol-1-amine | |

CAS RN |

584-14-5 | |

| Record name | 1H-1,2,3-Triazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)